Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Introduction of the ethylamino group: This step involves the reaction of the iodinated pyrazole with an ethylamine derivative.
Esterification: Finally, the ester group is introduced through a reaction with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with a thiol can produce a thioether derivative.
Scientific Research Applications
Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and ethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-iodo-1H-pyrazol-1-yl)acetate
- 2-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine
Uniqueness
Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate is unique due to the presence of both an ethylamino group and an iodine atom on the pyrazole ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.
Biological Activity
Methyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its unique structural features, including an ethylamino group and a pyrazole ring substituted with an iodine atom. This compound has garnered attention for its potential biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties.
The molecular formula of this compound is C₉H₁₄I₃N₃O₂, with a molecular weight of approximately 323.13 g/mol. The presence of the iodine atom enhances its chemical reactivity, making it suitable for various nucleophilic substitution reactions and other transformations typical of amines.
Pharmacological Properties
Preliminary studies suggest that this compound may exhibit several pharmacological activities:
- Anti-inflammatory Effects : Compounds containing pyrazole rings are known for their anti-inflammatory properties. Research indicates that this compound may inhibit key inflammatory pathways, potentially through enzyme inhibition.
- Analgesic Activity : Similar to other pyrazole derivatives, it may also demonstrate analgesic effects, making it a candidate for pain management therapies .
- Antimicrobial Properties : Initial findings point towards antimicrobial activity against various pathogens, suggesting its utility in treating infections .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and ethylamino group play crucial roles in these interactions, influencing the compound’s biological activity .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar pyrazole derivatives. The following table summarizes the structural and functional differences:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₉H₁₄I₃N₃O₂ | Ethylamino group and iodine substitution |
Ethyl 2-(4-iodo-3-methylpyrazol-1-yl)propanoate | C₉H₁₃I₃N₂O₂ | Lacks ethylamino group |
Methyl 2-amino-3-methylpyrazole | C₇H₈N₂O₂ | Simpler structure without iodine |
This table illustrates how the presence of both an ethylamino group and an iodine atom in this compound may enhance its biological activity compared to other derivatives.
Case Studies
Case studies focusing on related pyrazole compounds provide insights into their biological activities:
- Anti-inflammatory Activity : A study on pyrazole derivatives demonstrated significant inhibition of nitric oxide production in LPS-stimulated macrophages, indicating potential anti-inflammatory effects similar to those hypothesized for this compound .
- Antimicrobial Effects : Research on 3,4-diaryl pyrazoles showed promising results against various fungal pathogens, supporting the idea that this compound could possess similar antimicrobial properties .
Properties
Molecular Formula |
C9H14IN3O2 |
---|---|
Molecular Weight |
323.13 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-3-(4-iodopyrazol-1-yl)propanoate |
InChI |
InChI=1S/C9H14IN3O2/c1-3-11-8(9(14)15-2)6-13-5-7(10)4-12-13/h4-5,8,11H,3,6H2,1-2H3 |
InChI Key |
LKETUPSIYFEOPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=C(C=N1)I)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.